molecular formula C9H15NOSi B14255639 5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)- CAS No. 210906-84-6

5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)-

Cat. No.: B14255639
CAS No.: 210906-84-6
M. Wt: 181.31 g/mol
InChI Key: DGKRLEIDYPTBCO-VIFPVBQESA-N
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Description

5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)- is an organic compound with the molecular formula C9H15NOSi. It is characterized by the presence of a hydroxyl group, a nitrile group, and a trimethylsilyl group attached to a hexynenitrile backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

The synthesis of 5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable alkyne with a nitrile compound in the presence of a catalyst. The reaction conditions typically include the use of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide .

Scientific Research Applications

5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.

In biology and medicine, this compound is studied for its potential biological activity. It may serve as a precursor for the development of pharmaceuticals and bioactive molecules. Additionally, its reactivity and functional groups make it a valuable tool in the study of enzyme mechanisms and biochemical pathways .

In industry, 5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)- is used in the production of specialty chemicals and materials. Its unique properties enable the development of advanced materials with specific characteristics, such as improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .

The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. This property is particularly important in drug design, where the compound’s ability to reach its target site is crucial for its efficacy .

Comparison with Similar Compounds

5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)- can be compared with other similar compounds, such as 5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3R)- and 5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)-. These compounds share similar structural features but differ in their stereochemistry, which can significantly impact their reactivity and biological activity .

Properties

CAS No.

210906-84-6

Molecular Formula

C9H15NOSi

Molecular Weight

181.31 g/mol

IUPAC Name

(3S)-3-hydroxy-6-trimethylsilylhex-5-ynenitrile

InChI

InChI=1S/C9H15NOSi/c1-12(2,3)8-4-5-9(11)6-7-10/h9,11H,5-6H2,1-3H3/t9-/m0/s1

InChI Key

DGKRLEIDYPTBCO-VIFPVBQESA-N

Isomeric SMILES

C[Si](C)(C)C#CC[C@@H](CC#N)O

Canonical SMILES

C[Si](C)(C)C#CCC(CC#N)O

Origin of Product

United States

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